molecular formula C12H14ClFO2 B14769915 t-Butyl 2-chloro-5-fluoro-3-methylbenZoate

t-Butyl 2-chloro-5-fluoro-3-methylbenZoate

Cat. No.: B14769915
M. Wt: 244.69 g/mol
InChI Key: OKLNXYCKPXXQJO-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-5-fluoro-3-methylbenzoate is an organic compound with the molecular formula C12H14ClFO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a chlorine atom, a fluorine atom, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-5-fluoro-3-methylbenzoate typically involves the esterification of 2-chloro-5-fluoro-3-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion .

Industrial Production Methods: On an industrial scale, the production of terthis compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-5-fluoro-3-methylbenzoate involves its interaction with various molecular targets. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-chloro-5-fluoro-3-methylbenzoate is unique due to the combined presence of chlorine, fluorine, and methyl substituents on the benzene ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H14ClFO2

Molecular Weight

244.69 g/mol

IUPAC Name

tert-butyl 2-chloro-5-fluoro-3-methylbenzoate

InChI

InChI=1S/C12H14ClFO2/c1-7-5-8(14)6-9(10(7)13)11(15)16-12(2,3)4/h5-6H,1-4H3

InChI Key

OKLNXYCKPXXQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)OC(C)(C)C)F

Origin of Product

United States

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